Methyl-4-bromomethyl-2,6-dimethoxy benzoate
Description
Methyl-4-bromomethyl-2,6-dimethoxy benzoate (CAS: 102821-33-0) is a brominated aromatic ester featuring a benzoate backbone substituted with a bromomethyl group at the 4-position and methoxy groups at the 2- and 6-positions. Its molecular formula is C₁₁H₁₃BrO₄, with a molecular weight of 301.13 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables alkylation or cross-coupling reactions .
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
GUUQHSQJQCYZTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-bromomethyl-2,6-dimethoxy benzoate typically involves the bromination of methyl-2,6-dimethoxybenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution reactions, enabling functionalization at the benzylic position.
Key examples :
-
Amine alkylation : Reaction with primary/secondary amines (e.g., pyrrolidine, piperazine) in polar aprotic solvents (DMF, THF) produces N-alkylated derivatives. Yields depend on steric hindrance and reaction temperature.
-
Thiol coupling : Thiols (e.g., benzyl mercaptan) displace bromide under basic conditions (K₂CO₃, DMF), forming thioether linkages.
| Reaction Type | Conditions | Yield | Product |
|---|---|---|---|
| Amine alkylation | DMF, 80°C, 12h | 70–85% | N-Benzyl-pyrrolidine derivatives |
| Thioether formation | K₂CO₃, DMF, rt, 6h | 65–75% | Aryl-thioethers |
Transition Metal-Catalyzed Cross-Couplings
The bromomethyl group participates in palladium-mediated coupling reactions:
Suzuki–Miyaura Coupling
Reaction with aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃) yields biaryl derivatives. A representative example:
textMethyl 4-bromomethyl-2,6-dimethoxy benzoate + 4-ethoxycarbonyl-2-nitrophenylboronic acid → 4-(2-Methoxycarbonyl-benzyl)-3-nitro-benzoic acid ethyl ester
Conditions : DME/EtOH (2:1), 2M Na₂CO₃, Pd(PPh₃)₄, 2h, rt.
Yield : 65% .
Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked complexes. For instance:
-
Reaction with sodium azide (NaN₃) in DMF/H₂O generates an intermediate benzyl azide.
-
Subsequent Cu(I)-catalyzed coupling with terminal alkynes produces 1,2,3-triazole derivatives .
Elimination Reactions
Under strongly basic conditions (t-BuOK, THF), β-elimination occurs, yielding substituted styrenes. This pathway competes with nucleophilic substitution in sterically hindered systems .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy substituents.
-
Halogenation : Bromination (NBS, AIBN) occurs at activated positions.
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under acidic (H₂SO₄/MeOH) or basic (NaOH/H₂O) conditions, facilitating further derivatization .
Critical Analysis of Reactivity
-
The bromomethyl group’s leaving ability is enhanced by the electron-donating methoxy groups, favoring SN2 mechanisms.
-
Steric hindrance from the 2,6-dimethoxy groups limits reactivity at the ortho positions, directing substitutions to the para position .
Data synthesized from experimental protocols in peer-reviewed studies .
Scientific Research Applications
Methyl-4-bromomethyl-2,6-dimethoxy benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Industry: In the production of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Methyl-4-bromomethyl-2,6-dimethoxy benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethoxy groups enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents, molecular properties, and applications of Methyl-4-bromomethyl-2,6-dimethoxy benzoate with analogous benzoate derivatives:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in this compound are electron-donating, stabilizing the aromatic ring, while the bromomethyl group is electron-withdrawing, enhancing reactivity for nucleophilic substitution .
- Bioactivity : Unlike Methyl 2,4-dihydroxy-6-methyl benzoate (antimicrobial ), the brominated compound’s bioactivity is less documented but inferred to involve targeted alkylation in drug design.
- Acid/Base Properties : Compared to 4-bromo-3-methylbenzoic acid (carboxylic acid, pKa ~2.5–4.2 ), the ester group in this compound renders it less acidic and more lipophilic.
Biological Activity
Methyl-4-bromomethyl-2,6-dimethoxy benzoate, a compound with the molecular formula C10H11BrO4, has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its bromomethyl and dimethoxy substituents on a benzoate backbone. The presence of these functional groups influences its biological interactions and reactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the bromine atom, which enhances its interaction with microbial cell membranes.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in cellular assays.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Properties
In a separate study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound demonstrated a dose-dependent response in inhibiting cell viability, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Research also explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzoic acid followed by esterification with methanol. The general procedure is outlined below:
- Bromination : 2,6-Dimethoxybenzoic acid is treated with N-bromosuccinimide (NBS) in an appropriate solvent to introduce the bromomethyl group.
- Esterification : The resulting brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of this compound as a topical agent for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo treatments.
- Case Study on Cancer Treatment : In vitro studies involving combination therapies with this compound and standard chemotherapeutics revealed enhanced cytotoxicity against resistant cancer cell lines.
Q & A
Q. How can researchers optimize the synthesis of methyl-4-bromomethyl-2,6-dimethoxy benzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For bromomethyl derivatives, nucleophilic substitution reactions under inert atmospheres (e.g., N₂) are critical to minimize side reactions. Crystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can enhance purity. Monitoring via TLC or HPLC with UV detection (λ = 254 nm) ensures reaction progress. For example, analogous compounds like 4-methoxybenzamidinium salts were synthesized using stoichiometric acid-base reactions in ethanol, achieving >85% yield after recrystallization .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is effective for separating brominated intermediates. For crystalline derivatives, slow evaporation from acetone or acetonitrile can yield single crystals suitable for X-ray diffraction. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds. Purity validation should combine melting point analysis, ¹H/¹³C NMR (e.g., δ ~3.8 ppm for methoxy groups), and mass spectrometry (EI-MS: [M]⁺ expected at m/z ~289) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers of methoxy groups) or crystal packing forces not captured in gas-phase DFT calculations. Perform solid-state NMR to compare with solution-phase data. For structural validation, refine X-ray diffraction data using SHELXL (SHELX-2018/3), which accounts for anisotropic displacement parameters and hydrogen bonding networks. For example, SHELX refinement resolved torsional ambiguities in 2,6-dimethoxy benzoate derivatives with R-factors < 0.05 .
Q. What experimental strategies are recommended for studying the reactivity of the bromomethyl group in catalytic cross-coupling reactions?
- Methodological Answer : Use Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions to couple the bromomethyl group with aryl boronic acids. Monitor reaction progress via ¹H NMR for disappearance of the bromomethyl signal (δ ~4.3 ppm). Kinetic studies under varying temperatures (25–80°C) can elucidate activation parameters. For example, analogous bromobenzyl derivatives showed enhanced reactivity in DMF at 60°C with K₂CO₃ as base .
Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) from X-ray structures to predict solubility and bioavailability. For instance, dimethoxy groups in 4-methoxybenzamidinium salts form hydrogen bonds with carboxylate ions, stabilizing crystal lattices . Pair this with DFT-computed electrostatic potential maps to identify reactive sites for functionalization (e.g., bromine substitution for Suzuki couplings) .
Data Analysis & Safety
Q. What statistical methods are appropriate for analyzing dose-response cytotoxicity data for this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ values from MTT assays. Apply one-way ANOVA with post-hoc Tukey tests to compare viability across concentrations. For example, potassium benzoate analogs showed significant cytotoxicity at 25 μg/mL (p < 0.01) in HepG2 cells, validated via FACS apoptosis assays .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist. Store in sealed containers at 2–8°C to prevent degradation. Toxicity data for brominated analogs indicate potential respiratory irritation—monitor airborne levels with OSHA-compliant sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
